molecular formula C24H22FN3O3S B2839613 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide CAS No. 1252929-95-5

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide

Cat. No.: B2839613
CAS No.: 1252929-95-5
M. Wt: 451.52
InChI Key: XXNORVOOIGLRHJ-UHFFFAOYSA-N
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Description

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(propan-2-yl)phenyl]acetamide is a useful research compound. Its molecular formula is C24H22FN3O3S and its molecular weight is 451.52. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activities

  • Synthesis of derivatives with antitumor activities has been explored. Xiong Jing (2011) synthesized compounds from L-tyrosine methyl ester and D-tyrosine ethyl ester, showing selective antitumor activities (Xiong Jing, 2011).
  • Hafez et al. (2017) synthesized novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, displaying potent anticancer activity comparable to doxorubicin on human cancer cell lines including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma (Hafez et al., 2017).
  • Al-Sanea et al. (2020) attached different aryloxy groups to C2 of the pyrimidine ring in similar compounds, testing them on 60 cancer cell lines with some showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).

Imaging and Diagnostic Uses

  • Dollé et al. (2008) described the radiosynthesis of DPA-714, a compound designed with a fluorine atom for in vivo imaging using positron emission tomography, highlighting its application in diagnostic imaging (Dollé et al., 2008).
  • Fookes et al. (2008) synthesized fluoroethoxy and fluoropropoxy substituted derivatives with high in vitro affinity for peripheral benzodiazepine receptors, potentially useful in neurodegenerative disorder imaging (Fookes et al., 2008).

Anti-inflammatory and Analgesic Properties

  • Muralidharan et al. (2019) synthesized novel pyrimidine derivatives and evaluated their analgesic and anti-inflammatory activities. The nature of the substituent played a significant role in these activities (Muralidharan et al., 2019).
  • Selvam et al. (2012) synthesized and evaluated thiazolopyrimidine derivatives, showing significant antinociceptive and anti-inflammatory activities (Selvam et al., 2012).

Antimicrobial and Antifungal Activities

  • Patel et al. (2017) synthesized and evaluated the antibacterial and antifungal activities of 4-thiazolidinones and 2-azetidinones derivatives, showing promising results against bacterial and fungal strains (Patel et al., 2017).
  • Kerru et al. (2019) prepared thienopyrimidine tagged rhodanine derivatives with potent antibacterial and antifungal potency against various strains (Kerru et al., 2019).

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S/c1-15(2)17-4-3-5-19(12-17)26-21(29)14-27-20-10-11-32-22(20)23(30)28(24(27)31)13-16-6-8-18(25)9-7-16/h3-12,15,20,22H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPRLWQEAMTRAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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